molecular formula C26H30N2O4 B14980381 6-ethyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14980381
M. Wt: 434.5 g/mol
InChI Key: WXJSZRINQGVSGL-UHFFFAOYSA-N
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Description

6-ethyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4H-chromene-2-carboxylic acid, which is then ethylated to form 6-ethyl-4H-chromene-2-carboxylic acid.

    Amidation: The carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This acid chloride is then reacted with 2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethylamine to form the desired amide.

    Reaction Conditions: The reactions are typically carried out under anhydrous conditions with inert atmosphere (e.g., nitrogen or argon) to prevent moisture-sensitive intermediates from decomposing.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce the carbonyl group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-ethyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene core, which imparts distinct biological activities compared to other similar compounds. Its combination of anti-inflammatory, antioxidant, and antimicrobial properties makes it a versatile compound for various research applications.

Properties

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

6-ethyl-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H30N2O4/c1-3-18-7-12-24-21(15-18)23(29)16-25(32-24)26(30)27-17-22(28-13-5-4-6-14-28)19-8-10-20(31-2)11-9-19/h7-12,15-16,22H,3-6,13-14,17H2,1-2H3,(H,27,30)

InChI Key

WXJSZRINQGVSGL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCCC4

Origin of Product

United States

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